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Compound of Interest

(8-Amino-4-chlorophenyl)boronic
Compound Name:
acid hydrochloride

Cat. No.: B1519669

An In-Depth Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride:
Structure, Synthesis, and Applications

Introduction

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a versatile bifunctional organic
compound of significant interest to the pharmaceutical and agrochemical industries. Its
structure, incorporating a boronic acid, a primary amine, and a chloro-substituent on a phenyl
ring, makes it a valuable building block in organic synthesis. The boronic acid moiety is a key
participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of
complex molecules.[1][2] The presence of the amino group provides a site for further
functionalization, allowing for the construction of diverse molecular scaffolds, while the chlorine
atom can influence the electronic properties and metabolic stability of derivative compounds.[2]
This guide provides a comprehensive overview of the structure, synthesis, and key applications
of (3-Amino-4-chlorophenyl)boronic acid hydrochloride for researchers and professionals
in drug development.

Physicochemical Properties

A summary of the key properties of (3-Amino-4-chlorophenyl)boronic acid and its hydrochloride
salt is presented below for quick reference.
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Property Value Source
(3-Amino-4-

Compound Name chlorophenyl)boronic acid [3]
hydrochloride

CAS Number 850568-45-5 [3]

Molecular Formula CeHsBCI2NO2 [3]

Molecular Weight 207.85 g/mol [3]
CI.NC1=C(Cl)C=CC(=C1)B(0O)

SMILES [3]
O
MTMLYYSBEQYCDJ-

InChliKey [3]
UHFFFAOYSA-N

Appearance Solid

. ) 372.9+52.0 °C at 760 mmHg
Boiling Point [4]
(for the free base)

) 1.4+0.1 g/cm3 (for the free
Density base) [4]
ase

Synthesis of (3-Amino-4-chlorophenyl)boronic acid
hydrochloride

The synthesis of substituted phenylboronic acids often involves the reaction of an
organometallic reagent (like a Grignard or organolithium species) with a borate ester, followed
by acidic workup.[5][6] For a molecule with a reactive amino group like (3-Amino-4-
chlorophenyl)boronic acid, a protection strategy is typically required to prevent side reactions.
The following is a representative, field-proven synthetic workflow.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into four key stages:

o Starting Material Preparation: Halogenation of a commercially available substituted aniline.
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e Organometallic Formation: Conversion of the aryl halide to an organolithium or Grignard
reagent.

» Borylation: Reaction of the organometallic intermediate with a borate ester.

» Deprotection and Salt Formation: Removal of any protecting groups and formation of the
hydrochloride salt.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis of (3-Amino-4-chlorophenyl)boronic acid HCI
1. Starting Material
(e.g., 2-Chloro-5-bromoaniline)

Protection

2. Amino Group Protection
(e.g., Boc Anhydride)

Halogen-Metal

Exchange
3. Lithiation
(e.g., n-BuLi, -78°C)
Electrophilic
Quench

4. Borylation
(e.q., Triisopropyl borate)

Ester Cleavage

5. Hydrolysis
(e.g., ag. HCI)

Boc Removal

6. Deprotection & Salt Formation
(Acidic Workup)

Isolation

Final Product
(3-Amino-4-chlorophenyl)boronic acid HCI
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Caption: A generalized workflow for the synthesis of (3-Amino-4-chlorophenyl)boronic acid
hydrochloride.

Detailed Experimental Protocol

This protocol describes a plausible and robust method for the laboratory-scale synthesis.
Materials:

2-Chloro-5-bromoaniline

» Di-tert-butyl dicarbonate (Boc20)

o Tetrahydrofuran (THF), anhydrous

e n-Butyllithium (n-BuLi), 2.5 M in hexanes
 Triisopropyl borate

e Hydrochloric acid (HCI), concentrated and 2 M
o Diethyl ether

e Magnesium sulfate (MgSOa)

» Argon or Nitrogen gas for inert atmosphere
Procedure:

» Protection of the Amino Group:

o In a round-bottom flask, dissolve 2-chloro-5-bromoaniline (1.0 equiv) in anhydrous THF
under an inert atmosphere.

o Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 12-16
hours.

o Monitor the reaction by TLC until the starting material is consumed.
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o Remove the solvent under reduced pressure to obtain the Boc-protected aniline, which
can be used in the next step without further purification.

o Rationale: The Boc-protecting group is stable to the strongly basic conditions of the
lithiation step but is easily removed under acidic conditions during the final workup.

e Lithiation and Borylation:

o Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous THF in a flask equipped
with a dropping funnel and a thermometer, under an inert atmosphere.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
Stir for 1 hour at this temperature.

o Rationale: The low temperature is critical to prevent side reactions and ensure
regioselective lithium-halogen exchange at the bromine position.

o In a separate flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF and cool to
-78 °C.

o Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via
cannula, again keeping the temperature below -70 °C.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

o Rationale: The borate ester acts as an electrophile, trapping the nucleophilic organolithium
species to form a boronate ester intermediate.

o Hydrolysis, Deprotection, and Isolation:

o Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M
HCI.

o Stir vigorously for 1-2 hours. During this step, the boronate ester is hydrolyzed to the
boronic acid, and the Boc group is cleaved.
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o Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether
(3x).

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure.

o The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
water/ethanol or ether/hexanes) to yield (3-Amino-4-chlorophenyl)boronic acid
hydrochloride as a solid.

Core Applications in Drug Discovery and Organic
Synthesis

The primary utility of (3-Amino-4-chlorophenyl)boronic acid hydrochloride stems from its
role as a versatile building block in the synthesis of biaryl compounds and other complex
molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-
carbon bond between an organoboron compound and an organohalide or triflate.[1][7] (3-
Amino-4-chlorophenyl)boronic acid is an excellent substrate for this reaction.

Mechanism Overview: The catalytic cycle generally involves three key steps:

o Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the
coupling partner.

o Transmetalation: The organic group from the boronic acid (activated by a base) is transferred
to the palladium(ll) center.

e Reductive Elimination: The two organic partners are eliminated from the palladium center,
forming the new C-C bond and regenerating the palladium(0) catalyst.[7]

The amino and chloro substituents on the boronic acid can be strategically employed by
medicinal chemists. The amino group can serve as a handle for further derivatization or as a
key hydrogen bond donor for target engagement. The chlorine atom can modulate the
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electronics of the ring system and provide a site for potential metabolic blocking, thereby
improving the pharmacokinetic profile of a drug candidate.[2]

Broader Significance of Boronic Acids in Medicinal
Chemistry

Boronic acids are not just synthetic intermediates; they are also found as key pharmacophores
in several FDA-approved drugs. For instance, Bortezomib (Velcade®) is a dipeptidyl boronic
acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[8] This
demonstrates the ability of the boronic acid group to form reversible covalent bonds with active
site serine residues in enzymes, making it a valuable functional group for inhibitor design.[8]
The synthetic accessibility of functionalized phenylboronic acids like the title compound is
therefore critical for the exploration of new chemical space in drug discovery.

Conclusion

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a high-value chemical reagent that
serves as a critical building block for the synthesis of complex organic molecules. Its utility is
primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a
method widely employed in the pharmaceutical industry. The synthetic routes to this compound
are well-established, relying on classical organometallic chemistry and protection group
strategies. A thorough understanding of its properties, synthesis, and reactivity allows
researchers to effectively leverage this compound in the design and development of novel
therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aromatic-primary-amines/mm850568455n14
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aromatic-primary-amines/mm850568455n14
https://www.echemi.com/produce/pr23061771004-3-amino-4-chlorophenylboronic-acid.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3486386.htm
https://www.benchchem.com/synthesis/pse-6e77e626c1d74e1883fed239d9e2c064
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b1519669#3-amino-4-chlorophenyl-boronic-acid-hydrochloride-structure-and-synthesis
https://www.benchchem.com/product/b1519669#3-amino-4-chlorophenyl-boronic-acid-hydrochloride-structure-and-synthesis
https://www.benchchem.com/product/b1519669#3-amino-4-chlorophenyl-boronic-acid-hydrochloride-structure-and-synthesis
https://www.benchchem.com/product/b1519669#3-amino-4-chlorophenyl-boronic-acid-hydrochloride-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

